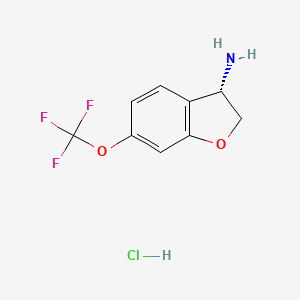![molecular formula C17H21Cl2N2O2P B14006464 N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline CAS No. 18228-84-7](/img/structure/B14006464.png)
N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline is a chemical compound known for its unique structure and properties It is characterized by the presence of bis(2-chloroethyl)amino groups, a phenylmethoxy group, and a phosphoryl group attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of aniline with bis(2-chloroethyl)amine in the presence of a phosphorylating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphoryl group.
Reduction: Reduction reactions can modify the bis(2-chloroethyl)amino groups.
Substitution: The phenylmethoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted aniline compounds.
Aplicaciones Científicas De Investigación
N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a pharmacological agent.
Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline involves its interaction with molecular targets and pathways within biological systems. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The phosphoryl group may also play a role in modulating the compound’s activity by interacting with specific enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]benzene
- N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]toluene
Uniqueness
N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
18228-84-7 |
|---|---|
Fórmula molecular |
C17H21Cl2N2O2P |
Peso molecular |
387.2 g/mol |
Nombre IUPAC |
N-[bis(2-chloroethyl)amino-phenylmethoxyphosphoryl]aniline |
InChI |
InChI=1S/C17H21Cl2N2O2P/c18-11-13-21(14-12-19)24(22,20-17-9-5-2-6-10-17)23-15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,20,22) |
Clave InChI |
DMLIRYWGCOWYQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COP(=O)(NC2=CC=CC=C2)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


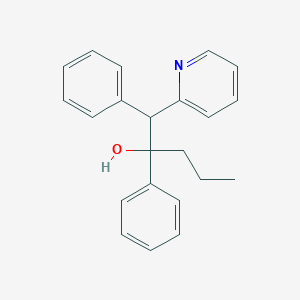
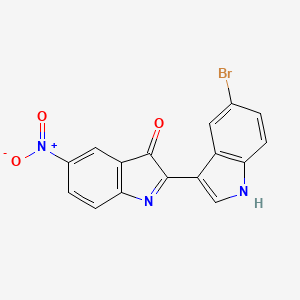
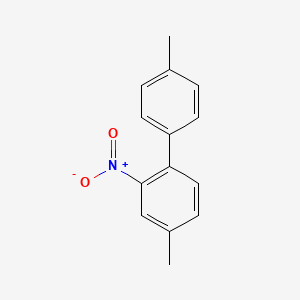
![Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14006408.png)
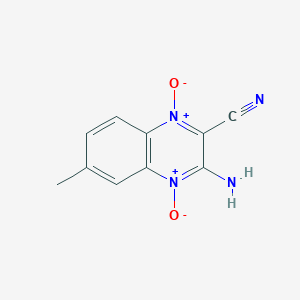

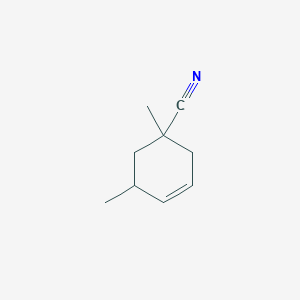

amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
![N-tert-Butyl-2-chloro-2-(3,5-dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14006448.png)
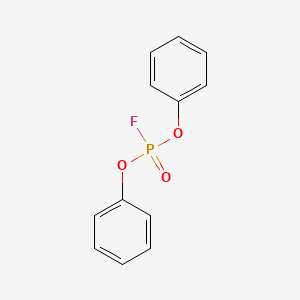
![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea](/img/structure/B14006453.png)
![2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol](/img/structure/B14006459.png)
